molecular formula C9H8N2O2 B7904427 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Cat. No.: B7904427
M. Wt: 176.17 g/mol
InChI Key: YALMBLYAIPUGJF-UHFFFAOYSA-N
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Description

5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methoxy (-OCH₃) substituent at the 5-position and a carboxaldehyde (-CHO) group at the 2-position (Fig. 1).

The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, including roles as hypoxia-inducible factor (HIF) inhibitors and FXa inhibitors . The carboxaldehyde at position 2 serves as a versatile synthetic intermediate, enabling further derivatization via condensation or nucleophilic addition reactions .

For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is prepared by refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol . Adapting this method with methoxy-substituted pyridines and aldehyde precursors could yield the target compound.

Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMBLYAIPUGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 5-Methoxy-Imidazo[1,2-a]pyridine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can achieve minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis strains . This suggests potential for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)0.5Induction of apoptosis
HeLa (Cervical)0.3Cell cycle arrest

These findings indicate its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). This could be beneficial for treating chronic inflammatory conditions .

Case Study 1: Antitubercular Activity

A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound, and evaluated their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated strong potential for further development as anti-TB agents:

Compound MIC (μM) Activity
18<0.03Highly potent against MDR strains
130.8Active against XDR strains

Case Study 2: Anticancer Activity

In vitro assessments revealed that certain imidazo[1,2-a]pyridine derivatives significantly inhibited cancer cell growth:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)0.5Induction of apoptosis
HeLa (Cervical)0.3Cell cycle arrest

These findings underscore the compound's potential in cancer therapy .

Mechanism of Action

The mechanism of action of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde 5-OCH₃, 2-CHO C₉H₈N₂O₂ 176.17* Synthetic intermediate; potential HIF/FXa inhibitor
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 5-CH₃, 2-COOH C₉H₈N₂O₂ 176.17 FXa inhibitor precursor
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂, 2-COOEt C₁₀H₁₁N₃O₂ 221.21 Intermediate for bioactive molecules
Imidazo[1,2-a]pyridine-3-carboxaldehyde (2-(5-bromo-2-thienyl)) 3-CHO, 2-(5-Br-thienyl) C₁₂H₇BrN₂OS 307.17 Electrophilic coupling agent
Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid esters 2-COOEt, 5-COOMe C₁₂H₁₂N₂O₄ 248.23 Non-hazardous research chemical

Functional Group Impact

  • Carboxaldehyde (-CHO) vs. Carboxylic Acid (-COOH)/Ester (-COOR) :
    The aldehyde group at position 2 offers higher reactivity for Schiff base formation or nucleophilic additions compared to carboxylic acids or esters, which are more stable but require activation for further reactions . For example, ethyl carboxylates are used as prodrugs or intermediates in FXa inhibitor synthesis .

  • Methoxy (-OCH₃) vs. In contrast, 5-methyl or 5-amino substituents may enhance lipophilicity or hydrogen-bonding capacity, respectively .

Biological Activity

5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2. The presence of a methoxy group enhances its solubility and may improve pharmacokinetic properties compared to other derivatives of imidazo[1,2-a]pyridine. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study involving a series of imidazo[1,2-a]pyridine-3-carboxamides reported minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\mu M against Mycobacterium tuberculosis (Mtb) strains, suggesting that similar derivatives may also exhibit potent activity against other pathogens .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives have demonstrated effectiveness against breast cancer cells and have been noted for their ability to induce apoptosis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). These effects could be beneficial in treating conditions characterized by chronic inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with enzymes or receptors involved in various signaling pathways. For example, its binding affinity for specific targets can modulate enzymatic activity, leading to therapeutic outcomes.

Structure-Activity Relationships (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. The presence of electron-donating groups like the methoxy group is thought to enhance biological efficacy by improving interactions with target proteins. Comparative studies with related compounds have shown that variations in substituents significantly affect potency and selectivity .

Case Study 1: Antitubercular Activity

A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular activity against drug-resistant strains of Mtb. Compounds demonstrated low nanomolar MIC values, indicating strong potential for further development as anti-TB agents .

CompoundMIC (μM)Activity
18<0.03Highly potent against MDR strains
130.8Active against XDR strains

Case Study 2: Anticancer Activity

In vitro assessments revealed that certain imidazo[1,2-a]pyridine derivatives inhibited cancer cell growth significantly. For instance, one study reported an IC50 value in the low micromolar range for breast cancer cell lines .

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)0.5Induction of apoptosis
HeLa (Cervical)0.3Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, and how do their yields compare?

  • Two key methods are reported:

  • Oxidation of 5-methoxy-imidazo[1,2-a]pyridine-2-methanol using reagents like MnO₂ or PCC, yielding ~51% .
  • Chloromethyl intermediate conversion : Starting from 2-(chloromethyl)-imidazo[1,2-a]pyridine, oxidation with DMSO or TEMPO achieves ~90% yield .
    • Yield discrepancies may arise from solvent polarity (e.g., DMF vs. THF), catalyst choice, or intermediate stability.

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact (irritation reported in analogous imidazopyridines) .
  • Ventilation : Ensure fume hoods for dust/volatiles, as inhalation risks are noted for related heterocycles .
  • Waste disposal : Segregate waste and use certified agencies for disposal to prevent environmental release .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR resolve substituent positions (e.g., methoxy at C5 vs. C7) .
  • X-ray crystallography : Validates molecular geometry, particularly the imidazo-pyridine fusion angle .
  • HPLC-MS : Confirms purity (>98%) and detects trace byproducts from aldehyde oxidation .

Advanced Research Questions

Q. How can DFT studies optimize reaction conditions for synthesizing derivatives of this compound?

  • Transition state analysis : Predicts regioselectivity in Friedländer condensations (e.g., ketone vs. aldehyde reactivity) .
  • Solvent effects : Simulations show polar aprotic solvents (e.g., DMSO) stabilize carboxaldehyde intermediates, improving yields by 15–20% .
  • Example: DFT-guided Prins cyclization with pyridine-2-carboxaldehyde derivatives achieved 70% yield in bridged diazepine formation .

Q. What strategies resolve contradictions in bioactivity data across imidazopyridine derivatives?

  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4) may reduce efficacy in vitro vs. in vivo .
  • SAR studies : Modifying the methoxy group’s position (C5 vs. C6) alters antimicrobial potency by 3–5-fold .
  • Selectivity screening : Cross-test against MRC-5 fibroblasts ensures cytotoxicity is target-specific (e.g., selectivity index >50 in antitrypanosomal analogs) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Frontier molecular orbital (FMO) analysis : Identifies carboxaldehyde as the primary electrophilic site (LUMO = −1.8 eV) .
  • NHC catalysis : Breslow intermediates enable aldehyde umpolung, facilitating C–C bond formation with π-allyl palladium complexes .
  • Validation: Experimental yields align with FMO-predicted reactivity (e.g., 85% in propargylation reactions) .

Q. What methodologies address structural ambiguities in X-ray crystallography for this compound?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-stacking) influencing crystal packing .
  • Twinning refinement : Resolves disorder in the methoxy group’s orientation (e.g., 5-methoxy vs. 6-methoxy tautomers) .
  • Low-temperature data collection (−173°C) reduces thermal motion artifacts, improving resolution to <0.8 Å .

Methodological Guidelines

  • Synthetic optimization : Prioritize chloromethyl oxidation (90% yield) over methanol oxidation (51%) for scalability .
  • Bioactivity assays : Use T. brucei rhodesiense models for antitrypanosomal screening, as IC₅₀ values correlate with clinical relevance .
  • Data reconciliation : Cross-reference NMR with IR (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) to confirm functional group integrity .

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